molecular formula C22H26F3N3OS B333302 N~1~-[1-(1-ADAMANTYL)ETHYL]-2-{[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETAMIDE

N~1~-[1-(1-ADAMANTYL)ETHYL]-2-{[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETAMIDE

Cat. No.: B333302
M. Wt: 437.5 g/mol
InChI Key: NAMLXOBGISPGOC-UHFFFAOYSA-N
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Description

N~1~-[1-(1-ADAMANTYL)ETHYL]-2-{[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETAMIDE is a complex organic compound that features an adamantane core, a cyano group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(1-ADAMANTYL)ETHYL]-2-{[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the alkylation of 1-bromoadamantane with alkyl halides . The cyano and trifluoromethyl groups are introduced through subsequent reactions involving nitriles and trifluoromethylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(1-ADAMANTYL)ETHYL]-2-{[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane core can yield hydroxylated derivatives, while reduction of the cyano group can produce amines .

Scientific Research Applications

N~1~-[1-(1-ADAMANTYL)ETHYL]-2-{[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N1-[1-(1-ADAMANTYL)ETHYL]-2-{[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The adamantane core provides a rigid structure that can interact with biological membranes, while the cyano and trifluoromethyl groups can participate in hydrogen bonding and other interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[1-(1-ADAMANTYL)ETHYL]-2-{[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETAMIDE is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its potential biological activity. The combination of the adamantane core with the cyano and trifluoromethyl groups makes this compound particularly interesting for various applications .

Properties

Molecular Formula

C22H26F3N3OS

Molecular Weight

437.5 g/mol

IUPAC Name

N-[1-(1-adamantyl)ethyl]-2-[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C22H26F3N3OS/c1-12-3-18(22(23,24)25)28-20(17(12)10-26)30-11-19(29)27-13(2)21-7-14-4-15(8-21)6-16(5-14)9-21/h3,13-16H,4-9,11H2,1-2H3,(H,27,29)

InChI Key

NAMLXOBGISPGOC-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NC(C)C23CC4CC(C2)CC(C4)C3)C(F)(F)F

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NC(C)C23CC4CC(C2)CC(C4)C3)C(F)(F)F

Origin of Product

United States

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